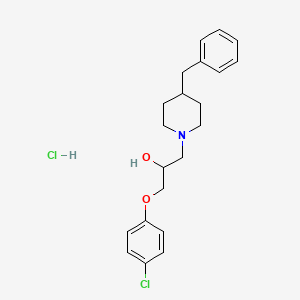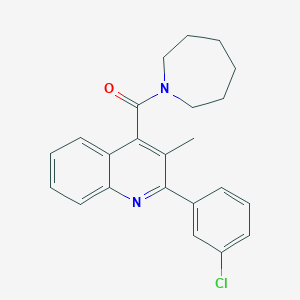![molecular formula C16H23NO3 B4735228 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4735228.png)
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine
Descripción general
Descripción
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays an important role in various physiological processes.
Mecanismo De Acción
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine selectively activates the α7 nAChR, which is primarily expressed in the central nervous system and plays a key role in cognitive function, learning, and memory. Activation of the α7 nAChR by 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that mediate its various physiological effects.
Biochemical and Physiological Effects:
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and enhancing neuroprotection. It has also been found to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has several advantages for lab experiments, including its high selectivity for the α7 nAChR, which allows for more targeted studies of its effects. However, its limited solubility in water and low stability in solution can pose challenges for its use in certain experiments.
Direcciones Futuras
Future research on 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its role in improving cognitive function and enhancing neuroprotection. Additional studies could also investigate its effects on other neurotransmitter systems and its potential interactions with other drugs. Furthermore, the development of more stable and soluble formulations of 4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine could expand its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-[4-(2,3-dimethylphenoxy)butanoyl]morpholine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been investigated for its role in improving cognitive function, reducing inflammation, and enhancing neuroprotection.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13-5-3-6-15(14(13)2)20-10-4-7-16(18)17-8-11-19-12-9-17/h3,5-6H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZXHOKWLITNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-Dimethylphenoxy)butanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4735159.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B4735164.png)
![9-tert-butyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4735175.png)
![1-[2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B4735179.png)

![4-methoxy-N-(3-methylbutyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4735188.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4735222.png)


![1-[(dimethylamino)sulfonyl]-N-{2-[(2-furylmethyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B4735246.png)